molecular formula C19H16N6O2S2 B7440783 Pitcoin1

Pitcoin1

Cat. No.: B7440783
M. Wt: 424.5 g/mol
InChI Key: ANHMCIKPOJARRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Pitcoin1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Pitcoin1 is unique due to its high selectivity and potency towards PI3KC2α . Similar compounds include other inhibitors of PI3K enzymes, such as:

This compound stands out due to its specific inhibition of PI3KC2α, making it a valuable tool for targeted research and potential therapeutic applications .

Biological Activity

Overview

Pitcoin1 is a small molecule that acts as a selective inhibitor of phosphoinositide 3-kinase C2α (PI3KC2α), a key enzyme involved in various cellular processes, including endocytosis, cell signaling, and membrane dynamics. Research indicates that this compound holds potential therapeutic applications in treating conditions such as thrombosis, diabetes, and cancer due to its ability to modulate critical pathways within cells.

This compound specifically inhibits the catalytic activity of PI3KC2α, which is crucial for the synthesis of phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). The inhibition of PI3KC2α leads to impaired endocytic membrane dynamics, affecting processes such as nutrient signaling and lysosomal function. This selective inhibition is attributed to this compound's unique interaction with the ATP binding site of the enzyme, distinguishing it from other less selective inhibitors like Wortmannin and LY294002 .

The synthesis of this compound involves multiple reaction steps, including oxidation, reduction, and substitution reactions. These reactions can modify its functional groups, potentially altering its biological activity. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Comparative Analysis with Other Compounds

CompoundSelectivityMechanism of ActionTherapeutic Applications
This compound HighInhibits PI3KC2αThrombosis, diabetes, cancer
Wortmannin LowNon-specific PI3K inhibitorBroad applications but less targeted
LY294002 LowNon-specific PI3K inhibitorSimilar to Wortmannin
PI-103 ModerateDual inhibitor of PI3K and mTORCancer treatments

Study 1: Impact on Endocytosis

A study demonstrated that treatment with this compound significantly impaired the synthesis of PI(3,4)P2 in HeLa cells. The cells were treated for 20 hours with varying concentrations of this compound, revealing a dose-dependent reduction in endocytic activity without cytotoxic effects. This highlights the compound's potential as a non-toxic therapeutic agent .

Study 2: Structural Insights

Research utilizing X-ray crystallography has elucidated the structural basis for the selectivity of this compound towards PI3KC2α. The findings indicate that this compound binds to a specific helical bundle domain unique to PI3KC2α, which is not present in other class II PI3Ks. This specificity underpins its efficacy as an inhibitor and provides a framework for developing additional selective inhibitors .

Study 3: Biomedical Applications

Recent investigations have expanded on the biomedical applications of this compound beyond thrombosis to include potential roles in managing diabetes and cancer. The compound's ability to modulate critical signaling pathways suggests it could be instrumental in therapeutic strategies targeting these diseases .

Properties

IUPAC Name

2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S2/c26-14(23-18-22-9-11-28-18)12-29-19-24-16-15(20-7-8-21-16)17(27)25(19)10-6-13-4-2-1-3-5-13/h1-5,7-9,11H,6,10,12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHMCIKPOJARRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.